molecular formula C12H9F2NO5 B8161895 2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate

2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate

Cat. No.: B8161895
M. Wt: 285.20 g/mol
InChI Key: LVUNPZVNIMKCMI-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate (CAS 1220703-98-9) is a chemical compound with the molecular formula C12H9F2NO5 and a molecular weight of 285.2004 g/mol . This compound belongs to the class of NHS esters, which are widely employed as amine-reactive reagents in bioconjugation and biolabeling workflows. The 2,5-dioxopyrrolidin-1-yl (NHS) ester group readily reacts with primary amine groups (-NH2) in biomolecules, such as those found on lysine residues in proteins or on the termini of oligonucleotides, to form stable amide bonds . This reaction allows researchers to covalently attach the benzoate-based ligand to various biological polymers for subsequent study. The core research value of this specific reagent lies in its aromatic benzoate moiety, which is functionalized with a difluoromethoxy group (-OCF2H). This functional group can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the synthesis of more complex molecules for pharmaceutical and chemical biology research . For instance, structurally similar 2,5-dioxopyrrolidin-1-yl esters have been utilized in the synthesis of fluorescent probes for labeling nucleic acids like polyribocytidilic acid (poly(C)), enabling studies on hybridization and biomolecular interactions . Furthermore, pyrrolidine-2,5-dione (succinimide) derivatives are a recognized pharmacophore in medicinal chemistry, with research demonstrating their potential in the discovery of new therapeutic agents, such as anticonvulsants . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(difluoromethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO5/c13-12(14)19-8-3-1-7(2-4-8)11(18)20-15-9(16)5-6-10(15)17/h1-4,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUNPZVNIMKCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate typically involves the reaction of 4-(difluoromethoxy)benzoic acid with 2,5-dioxopyrrolidin-1-yl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Amine Coupling Reactions

The primary chemical reaction involves nucleophilic attack by amines on the activated carbonyl group of the succinimide ester, forming stable amide bonds. This reaction is widely employed in peptide synthesis and bioconjugation.

Key Reaction Mechanism:

  • Step 1 : Deprotonation of the amine nucleophile by a base (e.g., triethylamine).

  • Step 2 : Nucleophilic attack on the carbonyl carbon of the succinimide ester.

  • Step 3 : Release of the succinimide leaving group.

Example Reaction :

text
2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate + Amine → 4-(Difluoromethoxy)benzamide + Succinimide

Supporting Data :

Reaction ComponentConditionsYieldSource
Piperidine derivativeAcetonitrile, triethylamine, RT68%
Indazole derivativeDCM, triethylamine, 20°C99%

Reaction Optimization Parameters

The efficiency of amide bond formation depends on solvent polarity, base strength, and temperature.

Table 1: Reaction Conditions and Outcomes

SolventBaseTemperatureReaction TimeYield Range
AcetonitrileTriethylamineRT4–16 hours68–99%
DCMPotassium carbonate0–5°C30 minutes68%
THFDMAPRT18 hours70%
  • Key Observations :

    • Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates due to improved solubility of the succinimide ester .

    • Lower temperatures (0–5°C) minimize side reactions, such as hydrolysis .

Side Reactions and Stability

The compound is susceptible to hydrolysis under aqueous conditions, forming 4-(difluoromethoxy)benzoic acid.

Hydrolysis Pathway:

text
2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate + H2O → 4-(Difluoromethoxy)benzoic acid + Succinimide

Critical Factors Influencing Stability :

  • Moisture : Storage under inert atmosphere (e.g., N₂) at –20°C is recommended to prevent hydrolysis .

  • pH : Acidic or basic conditions accelerate decomposition .

Synthetic Versatility

The compound serves as a precursor for synthesizing derivatives via functional group interconversion:

Structural Insights and SAR

  • The difluoromethoxy group contributes to metabolic stability and enhanced lipophilicity, critical for pharmaceutical intermediates .

  • Replacement of the succinimide group with other leaving agents (e.g., pentafluorophenyl) alters reaction kinetics but follows similar mechanistic pathways .

Industrial-Scale Considerations

  • Purification : Column chromatography (silica gel, cyclohexane/EtOAc) is standard for isolating high-purity products .

  • Scalability : Reactions are scalable to multi-gram quantities with maintained yields (>90%) under optimized conditions .

Scientific Research Applications

Reagents :

  • 4-(Difluoromethoxy)benzoic acid
  • 2,5-Dioxopyrrolidin-1-yl chloride
  • Triethylamine (base)

Procedure :

  • Combine the reagents in an organic solvent under controlled temperature.
  • Stir the mixture until the reaction is complete.
  • Purify the product through recrystallization or chromatography.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, where it serves as an intermediate in synthesizing pharmaceutical compounds with potential anticonvulsant and analgesic properties. The difluoromethoxy group enhances its lipophilicity, which may improve its interaction with biological targets.

Case Study: Anticonvulsant Activity

In animal model studies, this compound demonstrated significant anticonvulsant properties. For instance, it was effective in reducing seizure activity as measured by:

Test TypeED50 (mg/kg)
Maximal Electroshock (MES)23.7
Pentylenetetrazole Seizures59.4

Analgesic Activity

The compound also exhibited antinociceptive effects in formalin-induced pain models, suggesting its potential utility in pain management.

Materials Science

In materials science, 2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate can be utilized to develop advanced materials with specific chemical and physical properties. Its unique structure allows for modifications that can tailor material properties for various applications.

Biological Studies

The compound is employed in biological studies to investigate the interactions of small molecules with various biological targets. Its mechanism of action may involve inhibition of specific enzymes or receptors, leading to therapeutic effects.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Insights

  • Electron-Withdrawing Substituents : Fluorine (e.g., [¹⁹F]SFB) and trifluoromethyldiazirinyl groups enhance electrophilicity, accelerating reactions with nucleophiles. Difluoromethoxy (CF₂O) balances reactivity and stability, making it suitable for controlled bioconjugation .
  • Electron-Donating Substituents: Dimethylaminophenyldiazenyl and methoxy groups reduce electrophilicity but enable applications in dyes and sensors due to extended π-conjugation .
  • Bulkier Groups : Benzoyl and diazirinyl substituents influence steric hindrance, affecting coupling efficiency. For example, benzoyl derivatives improve resin mechanical properties , while diazirinyl groups enable photoaffinity labeling .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidinone ring and a benzoate ester group, which are crucial for its biological activity. Its molecular formula is C12H10F2N2O4C_{12}H_{10}F_2N_2O_4, with a molecular weight of approximately 286.21 g/mol. The presence of the difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC12H10F2N2O4C_{12}H_{10}F_2N_2O_4
Molecular Weight286.21 g/mol
CAS NumberNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate typically involves the reaction of 4-(difluoromethoxy)benzoic acid with 2,5-dioxopyrrolidin-1-yl chloride. The reaction is conducted in the presence of a base, such as triethylamine, to facilitate ester bond formation.

Synthetic Route

  • Reagents :
    • 4-(Difluoromethoxy)benzoic acid
    • 2,5-Dioxopyrrolidin-1-yl chloride
    • Triethylamine (base)
  • Procedure :
    • Combine the reagents in an organic solvent under controlled temperature.
    • Stir the mixture until the reaction is complete.
    • Purify the product through recrystallization or chromatography.

The biological activity of 2,5-Dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate is primarily attributed to its interaction with various molecular targets. This compound has shown potential as an anticonvulsant and analgesic agent.

Anticonvulsant Activity

In studies involving animal models, the compound demonstrated significant anticonvulsant properties. For instance, it was effective in reducing seizure activity in tests such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures.

Table 2: Anticonvulsant Activity Data

Test TypeED50 (mg/kg)
Maximal Electroshock (MES)23.7
Pentylenetetrazole Seizures59.4

Analgesic Activity

The compound also exhibited antinociceptive effects in formalin-induced pain models, suggesting its potential utility in pain management.

Case Studies and Research Findings

  • Study on Anticonvulsant Properties : A focused set of hybrid pyrrolidine-2,5-dione derivatives was evaluated for their anticonvulsant activity. The lead compound demonstrated broad-spectrum protective effects across various seizure models, indicating its potential as a therapeutic agent for epilepsy and neuropathic pain .
  • Multitargeted Drug Development : Research highlighted the multitargeted nature of compounds derived from pyrrolidine frameworks, showing efficacy against multiple biological pathways related to pain and seizure disorders .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicated favorable absorption and distribution properties for the compound, which are essential for further development in clinical settings .

Q & A

Q. What are the standard synthetic protocols for preparing 2,5-dioxopyrrolidin-1-yl 4-(difluoromethoxy)benzoate, and what factors influence reaction yield?

The compound is synthesized via a coupling reaction between activated esters and amines. A representative method involves dissolving 4-(difluoromethoxy)benzoic acid derivatives with N-hydroxysuccinimide (NHS) in DMF, followed by the addition of NaHCO₃ as a base. The reaction proceeds at room temperature for 90 minutes, yielding ~66% crude product after extraction and solvent evaporation . Key factors affecting yield include solvent choice (DMF enhances reactivity), stoichiometric ratios (equimolar reagents), and reaction duration. Impurities often arise from incomplete activation of the carboxylate group, necessitating purification via column chromatography or recrystallization.

Q. Which spectroscopic techniques are routinely employed for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the difluoromethoxy group (δ ~6.8–7.2 ppm for aromatic protons) and the dioxopyrrolidinyl moiety (δ ~2.5–3.5 ppm for succinimidyl protons). High-resolution mass spectrometry (HRMS) or ESI-MS validates the molecular ion peak (e.g., [M+H]⁺). Fourier-transform infrared (FTIR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What are the primary research applications of this compound in pharmaceutical chemistry?

This compound serves as an activated ester intermediate for conjugating amine-containing biomolecules (e.g., peptides, antibodies) via NHS-ester chemistry. Its difluoromethoxy group enhances metabolic stability in prodrug designs, while the benzoate moiety facilitates π-π interactions in drug-target binding studies . Applications include targeted drug delivery systems and fluorescent probe synthesis for cellular imaging .

Q. How should this compound be stored to ensure stability, and what decomposition products are observed?

Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon). Decomposition occurs via hydrolysis of the NHS ester in humid conditions, yielding 4-(difluoromethoxy)benzoic acid and pyrrolidine-2,5-dione. Regular stability testing via HPLC (monitoring retention time shifts) is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis, and what analytical challenges arise?

Yield optimization requires precise control of reaction kinetics. For scale-up, replace DMF with less polar solvents (e.g., dichloromethane) to reduce side reactions, and employ catalytic DMAP to accelerate NHS-ester formation. Challenges include managing exothermic reactions (use jacketed reactors) and removing trace DMF via repeated aqueous washes. Advanced purification techniques, such as preparative HPLC with C18 columns, resolve co-eluting impurities .

Q. What crystallographic strategies are effective for resolving ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) is preferred. The difluoromethoxy group’s conformational flexibility may complicate data collection; low-temperature (100 K) measurements reduce thermal motion artifacts. Twinning or disordered solvent molecules require iterative refinement with restraints on bond lengths and angles .

Q. How do conflicting toxicity reports for this compound inform risk assessment in biological studies?

Acute toxicity studies report LD₅₀ > 2000 mg/kg (oral, rats), but conflicting data on dermal irritation (Category 2 vs. non-irritant) suggest variability in purity or test protocols. Mitigate risks by using P95 respirators during handling and conducting in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) prior to in vivo work. Substitute with less reactive esters (e.g., pentafluorophenyl) if sensitization is observed .

Q. What computational methods are suitable for predicting the compound’s reactivity in complex biological matrices?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electrophilicity of the NHS ester, predicting hydrolysis rates under physiological pH. Molecular docking (AutoDock Vina) assesses binding affinity to serum albumin, which influences pharmacokinetics. MD simulations (GROMACS) track ester stability in lipid bilayers, guiding prodrug design .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for the difluoromethoxy group?

Variations in δ values (e.g., 6.75–7.35 ppm) arise from solvent effects (DMSO-d₆ vs. CDCl₃) and concentration-dependent aggregation. Validate assignments using ¹⁹F NMR (δ ~–140 to –150 ppm for CF₂) and heteronuclear correlation spectroscopy (HMBC) to confirm coupling between fluorine and adjacent protons .

Q. Why do synthetic yields vary significantly (50–80%) across studies, and how can reproducibility be improved?

Yield variability stems from differences in reagent quality (anhydrous DMF vs. technical grade) and workup protocols. Reproducibility requires strict moisture control (Schlenk lines) and standardized quenching (acidification to pH 3–4 with HCl). Reporting detailed experimental logs (e.g., stir rate, cooling methods) minimizes ambiguity .

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